3-(4-Methylphenoxy)benzylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

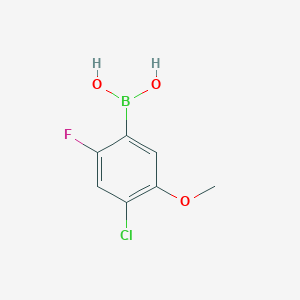

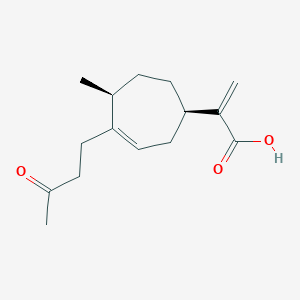

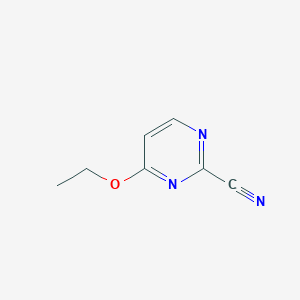

“3-(4-Methylphenoxy)benzylamine hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “3-(4-Methylphenoxy)benzylamine hydrochloride” consists of a benzylamine group attached to a methylphenoxy group . The InChI code for this compound is1S/C14H15NO.ClH/c1-11-5-7-13 (8-6-11)16-14-4-2-3-12 (9-14)10-15;/h2-9H,10,15H2,1H3;1H . Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Methylphenoxy)benzylamine hydrochloride” is 249.74 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 249.0920418 g/mol and the monoisotopic mass is also 249.0920418 g/mol . The topological polar surface area is 35.2 Ų .Applications De Recherche Scientifique

Synthesis and Characterization

One application involves the synthesis of 4-(4-methylphenoxy)benzylamine, highlighting the process of etherification and reduction from p-chlorobenzonitrile and p-cresol. This method is noted for its mild reaction conditions, convenient manipulation, and good yield, demonstrating the compound's utility in chemical synthesis (Che Ming-ming, 2012).

Photocatalysis

Research on photocatalytic electron-transfer oxidation highlights the interaction of benzylamine with molecular oxygen under photoirradiation. This process is significant for its efficiency in generating hydrogen peroxide and other oxygenated products, showcasing the compound's role in photocatalytic reactions and potential in environmental applications (K. Ohkubo, Takashi Nanjo, S. Fukuzumi, 2006).

Material Science

The utilization of benzylamine derivatives in materials science is evident in the synthesis of tris(3,5-dialkyl-2-hydroxyphenyl)methanes. These compounds demonstrate potential for alkali metal binding, with specific selectivity towards potassium ions. The research here illuminates the role of such derivatives in designing materials with specific ion recognition capabilities (M. Dinger, M. J. Scott, 2000).

Organic Chemistry

The Schiff base derived from 5-nitro-2-hydroxybenzaldehyde and benzylamine for synthesizing Co(II), Ni(II), and Zn(II) complexes is another significant application. These complexes have been studied for their structural characteristics and antibacterial activities, indicating the compound's importance in creating functional materials with potential health applications (M. Amirnasr et al., 2015).

Safety And Hazards

The safety information for “3-(4-Methylphenoxy)benzylamine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

Orientations Futures

Propriétés

IUPAC Name |

[3-(4-methylphenoxy)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXUBPXLCOLHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590030 |

Source

|

| Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenoxy)benzylamine hydrochloride | |

CAS RN |

154108-16-4 |

Source

|

| Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)

![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)

![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)